4-Nitrophenyl 17-Octadecyn-1-yl Carbonate

Bioconjugation efficiency Hydrolysis kinetics Amine-reactive linker stability

4-Nitrophenyl 17-octadecyn-1-yl carbonate (CAS 2097800-46-7) is a heterobifunctional linker that combines a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 4-nitrophenyl carbonate (NPC) leaving group that reacts selectively with primary amines to form stable carbamate linkages. Its C18 hydrocarbon chain imparts pronounced lipophilicity (XLogP3 = 9.7), enabling efficient partitioning into hydrophobic environments such as lipid bilayers, organic phases, or polymeric matrices.

Molecular Formula C25H37NO5
Molecular Weight 431.6 g/mol
Cat. No. B12276952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl 17-Octadecyn-1-yl Carbonate
Molecular FormulaC25H37NO5
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESC#CCCCCCCCCCCCCCCCCOC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C25H37NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-30-25(27)31-24-20-18-23(19-21-24)26(28)29/h1,18-21H,3-17,22H2
InChIKeyZGYBPEXMOMOEBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl 17-Octadecyn-1-yl Carbonate: A Terminal-Alkyne, C18-Lipophilic, Amine-Reactive Heterobifunctional Linker for Click Bioconjugation


4-Nitrophenyl 17-octadecyn-1-yl carbonate (CAS 2097800-46-7) is a heterobifunctional linker that combines a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a 4-nitrophenyl carbonate (NPC) leaving group that reacts selectively with primary amines to form stable carbamate linkages [1]. Its C18 hydrocarbon chain imparts pronounced lipophilicity (XLogP3 = 9.7), enabling efficient partitioning into hydrophobic environments such as lipid bilayers, organic phases, or polymeric matrices . The compound belongs to the broader class of alkyne-NPC linkers used in bioconjugation, PROTAC synthesis, surface functionalization, and lipid tracer development.

Why 4-Nitrophenyl 17-Octadecyn-1-yl Carbonate Cannot Be Replaced by Generic Alkyne or NPC Linkers


Although numerous commercial linkers feature either a terminal alkyne or a 4-nitrophenyl carbonate group, the combination of a C18 lipophilic spacer with a terminal alkyne and an NPC leaving group is structurally unique among catalog-available compounds [1]. Shorter-chain alkyne-NPC linkers (e.g., propargyl-PEG4-NPC) lack the membrane-anchoring and organic-solvent partitioning properties required for lipid bilayer insertion or hydrophobic surface modification, while simple 4-nitrophenyl alkanoates (e.g., 4-nitrophenyl stearate) lack the click-chemistry handle entirely [2]. Conversely, strained-alkyne NPC reagents (e.g., BCN-PNP) enable copper-free click chemistry but introduce higher structural complexity, cost, and potential steric hindrance without providing the C18 chain needed for lipid-mimetic applications . Generic substitution therefore risks loss of either the click handle, the hydrophobic anchoring capacity, or the controlled amine reactivity profile that together define the compound's utility in lipid-focused bioconjugation and surface engineering workflows.

4-Nitrophenyl 17-Octadecyn-1-yl Carbonate: Quantitative Differentiation Evidence for Scientific Procurement


Aqueous Hydrolysis Stability: NPC Carbonate vs. NHS Ester – Half-Life Comparison

The 4-nitrophenyl carbonate (NPC) leaving group exhibits substantially greater aqueous stability than the widely used N-hydroxysuccinimide (NHS) ester. In aqueous buffer at pH 8.0, the hydrolysis half-life (t₁/₂) of an NPC-activated PEG is approximately 20–30 minutes, whereas the corresponding NHS ester hydrolyzes with a t₁/₂ of less than 10 minutes . This ~2–3× longer half-life reduces premature hydrolysis during aqueous bioconjugation reactions, directly improving conjugation yields and batch-to-batch reproducibility for amine-targeted labeling of proteins, peptides, or amine-functionalized surfaces.

Bioconjugation efficiency Hydrolysis kinetics Amine-reactive linker stability

Lipophilicity-Driven Membrane and Surface Partitioning: C18 Chain vs. Shorter PEG-Based Alkyne-NPC Linkers

With a calculated logP (XLogP3) of 9.7 , 4-nitrophenyl 17-octadecyn-1-yl carbonate is approximately 6–8 orders of magnitude more lipophilic than typical PEG-based alkyne-NPC linkers such as propargyl-PEG4-5-nitrophenyl carbonate (estimated XLogP3 ~1–3). This extreme hydrophobicity enables spontaneous insertion into lipid bilayers and efficient partitioning into hydrophobic polymer matrices—properties not achievable with short-chain or PEG-based analogs [1]. In monolayer stability studies, C18 alkyl chains have been demonstrated to provide superior hydrolytic stability compared to shorter chains, with chain length identified as a critical variable for monolayer robustness [2].

Lipid bilayer anchoring Hydrophobic surface modification LogP-driven partitioning

Terminal Alkyne vs. Strained Alkyne: CuAAC Reactivity with Quantified Purity Advantage

The terminal alkyne in 4-nitrophenyl 17-octadecyn-1-yl carbonate enables highly efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the gold-standard click reaction with well-established kinetics and near-quantitative yields under optimized conditions [1]. In contrast, strained cyclooctyne-based NPC linkers (e.g., BCN-PNP carbonate) permit copper-free SPAAC but are structurally more complex, typically 3–5× more expensive per gram, and can exhibit batch-dependent reactivity due to strain-release variability . Commercially, 4-nitrophenyl 17-octadecyn-1-yl carbonate is available at ≥95% purity, with pricing from multiple vendors in the range of ~$1,000–$1,045 per gram, positioning it as a cost-effective terminal-alkyne NPC linker relative to strained-alkyne alternatives [2].

Click chemistry efficiency CuAAC reaction yield Linker purity and cost

Synthesis and Impurity Control: 4-Nitrophenyl Carbonate vs. Chloroformate Reagents

The use of 4-nitrophenyl carbonate esters as activated synthons has been demonstrated to substantially reduce impurity formation compared to the corresponding chloroformate reagents. In the synthesis of dabigatran etexilate mesylate, substituting n-hexyl chloroformate with n-hexyl-4-nitrophenyl carbonate eliminated the formation of at least 8 distinct process impurities (compounds 20–27), resulting in a significantly cleaner reaction profile and simplified purification [1]. This class-level advantage of 4-nitrophenyl carbonates over chloroformates extends to 4-nitrophenyl 17-octadecyn-1-yl carbonate, which is synthesized via reaction of 4-nitrophenyl chloroformate with 17-octadecyn-1-ol under anhydrous conditions, yielding a well-defined product with minimized side reactions typical of chloroformate-based conjugations .

Synthetic efficiency Impurity profile Activated carbonate selectivity

Alkyne Lipid Tracing: C18 Alkyne Backbone as a Metabolic Tracer Platform

Alkyne-modified fatty acids and lipids with C17–C18 backbones have emerged as powerful tracers for studying lipid metabolism, leveraging the bioorthogonal alkyne handle for click-chemistry-based detection while maintaining biological properties similar to natural lipids [1]. The C18 backbone of 4-nitrophenyl 17-octadecyn-1-yl carbonate matches the chain length of stearic acid (C18:0), a major constituent of cellular phospholipids, making it structurally suited for generating lipid-mimetic probes. In systematic structure-activity studies of cytotoxic dialkynylcarbinols, C17–C18 backbones exhibited the highest biological activity, underscoring the functional significance of this chain-length range [2]. The NPC group further enables direct conjugation to amine-containing headgroups, streamlining the synthesis of customized alkyne-lipid probes without requiring separate activation steps.

Lipid metabolism tracing Clickable lipid probes Mass spectrometry imaging

Optimal Deployment Scenarios for 4-Nitrophenyl 17-Octadecyn-1-yl Carbonate Based on Quantitative Differentiation Evidence


Synthesis of Clickable Lipid Probes for Metabolic Tracing and Lipidomics

Leveraging its C18 alkyne backbone (matching stearic acid chain length) and amine-reactive NPC group, 4-nitrophenyl 17-octadecyn-1-yl carbonate serves as an ideal precursor for generating clickable lipid probes [1]. The NPC group enables direct conjugation to amine-containing lipid headgroups (e.g., ethanolamine, serine) in a single step, while the terminal alkyne permits subsequent CuAAC-based detection or enrichment via azide-functionalized reporters. This application is directly supported by the established use of alkyne lipids with C17–C18 backbones as metabolic tracers in mass spectrometry-based lipidomics workflows .

Hydrophobic Surface Functionalization and Self-Assembled Monolayer (SAM) Formation

The C18 chain (XLogP3 = 9.7) provides strong hydrophobic anchoring onto gold, silicon, or metal oxide surfaces, enabling the formation of densely packed self-assembled monolayers [1]. The terminal alkyne presents a clickable interface for subsequent CuAAC functionalization with azide-bearing biomolecules, catalysts, or fluorophores. The superior hydrolytic stability of the NPC group (t₁/₂ ≈ 20–30 minutes at pH 8.0) relative to NHS esters ensures that surface activation remains viable during aqueous processing steps, reducing premature hydrolysis and improving monolayer quality .

Lipophilic Drug Delivery Systems and Polymer Nanoparticle Functionalization

The compound's pronounced lipophilicity makes it suitable for incorporation into polymeric nanoparticles, liposomes, or solid lipid nanoparticles where the C18 chain partitions into the hydrophobic core while the NPC group remains available for surface amine conjugation [1]. Compared to PEG-based alkyne-NPC linkers (XLogP3 ~1–3), the C18 variant provides ~10⁶–10⁸× greater organic-phase partitioning, enabling efficient encapsulation and presentation of clickable handles on lipid-based nanocarriers . The cleaner impurity profile of NPC carbonates versus chloroformates further supports reproducible nanoparticle formulation .

PROTAC Linker Development Requiring Extended Hydrophobic Spacers

In proteolysis-targeting chimera (PROTAC) design, linker composition critically influences ternary complex formation and degradation efficiency. While PEG-based NPC linkers dominate the field, the C18 hydrocarbon chain offers a structurally distinct spacer that can traverse hydrophobic protein-protein interfaces or membrane-proximal binding pockets inaccessible to flexible PEG chains [1]. The NPC group's ~2–3× longer aqueous hydrolysis half-life versus NHS esters supports higher conjugation yields when attaching the linker to E3 ligase ligands or target-protein binders, a practical advantage during PROTAC assembly .

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